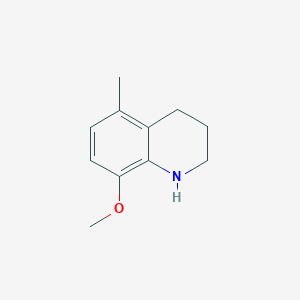

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

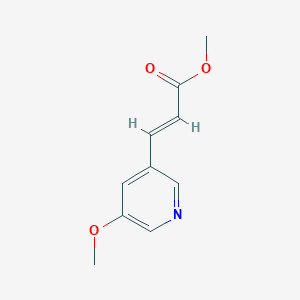

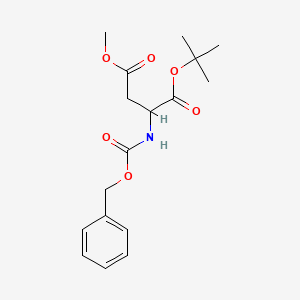

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 953726-89-1. It has a molecular weight of 177.25 and its IUPAC name is 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline . It is stored at room temperature and has a purity of 95%. The physical form of this compound is oil .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been a topic of interest in the scientific community. The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C were used to afford THIQ in 40% yield . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis

The molecular structure of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline is represented by the Inchi Code: 1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 . The Inchi Key for this compound is DQAJTBHMPZTUNX-UHFFFAOYSA-N .Chemical Reactions Analysis

The C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored in recent years . Various heterogeneous catalysts have been explored for the C (1)-functionalization of THIQs with alkynes .Physical And Chemical Properties Analysis

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline has a molecular weight of 177.25 . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen

Template-Directed Meta-C-H Activation

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline: serves as a useful reagent for template-directed meta-C-H activation . In this context, it participates in reactions that involve the activation of carbon-hydrogen bonds at specific positions within organic molecules. Such transformations are valuable in synthetic chemistry and drug discovery.

Heterocyclic Synthesis

This compound plays a role in heterocyclic synthesis. By altering reaction conditions and catalysts, researchers can selectively form tetrahydroquinoline derivatives. For instance, using 5% Pt/C under hydrogen gas (H₂) at 4 atm, the formation of tetrahydroquinoline is favored, with cis-isomers dominating over trans-isomers . These heterocycles find applications in medicinal chemistry and materials science.

Safety and Hazards

This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Wirkmechanismus

Target of Action

Related compounds such as 1,2,3,4-tetrahydroisoquinolines have been found to interact with the cdk5/p25 complex, which is involved in the hyperphosphorylation of tau protein . This suggests that 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline may have similar targets.

Mode of Action

It’s suggested that related compounds inhibit the formation of the cdk5/p25 complex, thereby preventing the hyperphosphorylation of tau protein . This could potentially be a mechanism of action for 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline as well.

Biochemical Pathways

Related compounds have been found to affect the pathway involving the cdk5/p25 complex and tau protein . This suggests that 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline may have similar effects on biochemical pathways.

Result of Action

Related compounds have been found to prevent the hyperphosphorylation of tau protein , suggesting that 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline may have similar effects.

Eigenschaften

IUPAC Name |

8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAJTBHMPZTUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3022751.png)

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022768.png)

![7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B3022769.png)

![1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3022773.png)